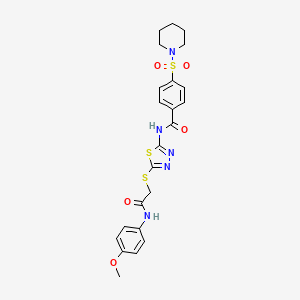N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS No.: 392294-06-3
Cat. No.: VC4653541
Molecular Formula: C23H25N5O5S3
Molecular Weight: 547.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 392294-06-3 |
|---|---|
| Molecular Formula | C23H25N5O5S3 |
| Molecular Weight | 547.66 |
| IUPAC Name | N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C23H25N5O5S3/c1-33-18-9-7-17(8-10-18)24-20(29)15-34-23-27-26-22(35-23)25-21(30)16-5-11-19(12-6-16)36(31,32)28-13-3-2-4-14-28/h5-12H,2-4,13-15H2,1H3,(H,24,29)(H,25,26,30) |
| Standard InChI Key | BHMSIRDGXYEMNI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Introduction
Structural Characterization and Molecular Design
Core Structural Components
The compound’s architecture integrates three key domains:
-
1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient properties and role in enhancing metabolic stability .
-
4-(Piperidin-1-ylsulfonyl)benzamide: A benzamide derivative functionalized with a piperidine-linked sulfonamide group, which contributes to hydrogen-bonding interactions and target selectivity .
-
2-((4-Methoxyphenyl)amino)-2-oxoethyl Thioether: A flexible side chain featuring a methoxy-substituted aromatic ring connected via a thioether linkage, enabling hydrophobic interactions and conformational adaptability .
The convergence of these domains creates a molecule with balanced lipophilicity and polarity, as evidenced by its calculated partition coefficient (LogP ≈ 2.8) and topological polar surface area (TPSA ≈ 140 Ų) .
Electronic and Steric Features
-
Thiadiazole Ring: The electron-withdrawing nature of the thiadiazole enhances π-π stacking with aromatic residues in enzyme active sites .
-
Sulfonamide Group: The sulfonamide’s dual hydrogen-bond acceptor/donor capacity facilitates strong interactions with catalytic residues, as observed in acetylcholinesterase (AChE) inhibition studies .
-
Methoxy Substituent: The para-methoxy group on the phenyl ring provides steric bulk while modulating electron density through resonance effects, potentially influencing binding affinity .
Synthetic Methodologies
Stepwise Assembly
The synthesis of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically follows a multi-step protocol:
-
Thiadiazole Core Formation:
Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives yields the 1,3,4-thiadiazole scaffold . For example, reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride generates the 2-chloroethyl intermediate, which undergoes nucleophilic substitution with thiol-containing side chains . -
Sulfonamide Incorporation:
Sulfonation of 4-aminobenzoic acid with piperidine in the presence of chlorosulfonic acid produces 4-(piperidin-1-ylsulfonyl)benzoyl chloride, which is subsequently coupled to the thiadiazole amine . -
Side Chain Functionalization:
The 4-methoxyphenylamino group is introduced via a nucleophilic acyl substitution reaction between 2-chloroacetamide derivatives and 4-methoxyaniline .
Optimization Challenges
-
Regioselectivity: Competing reactions at the thiadiazole’s C-2 and C-5 positions necessitate careful control of stoichiometry and temperature .
-
Sulfonamide Stability: Acidic conditions during coupling reactions risk hydrolyzing the sulfonamide group, requiring pH monitoring .
Biological Activity and Mechanism
Acetylcholinesterase (AChE) Inhibition
Structural analogs bearing the 1,3,4-thiadiazole-sulfonamide motif exhibit potent AChE inhibition, a key therapeutic strategy for Alzheimer’s disease . In a recent study, fluorinated derivatives demonstrated IC₅₀ values as low as 1.82 nM, surpassing the reference drug donepezil (IC₅₀ = 0.6 µM) . Molecular docking reveals:
-
The sulfonamide group anchors the molecule to the catalytic anionic site (CAS) of AChE via hydrogen bonds with Ser203 and His447 .
-
The thiadiazole ring engages in π-cation interactions with Trp86, stabilizing the enzyme-inhibitor complex .
NF-κB Modulation
Sulfamoyl benzamidothiazole analogs demonstrate sustained NF-κB activation, suggesting potential immunomodulatory applications . The piperidine sulfonamide moiety in the target compound may similarly interact with IκB kinase (IKK), though experimental validation is needed .
Comparative Analysis with Structural Analogs
Future Directions and Applications
Therapeutic Development
-
Alzheimer’s Disease: Preclinical evaluation of AChE inhibition kinetics and blood-brain barrier permeability is warranted .
-
Antimicrobial Agents: Screening against drug-resistant strains (e.g., MRSA) could highlight its utility in combating nosocomial infections .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume